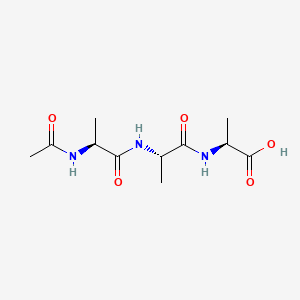

Acetyltrialanine

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O5/c1-5(12-8(4)15)9(16)13-6(2)10(17)14-7(3)11(18)19/h5-7H,1-4H3,(H,12,15)(H,13,16)(H,14,17)(H,18,19)/t5-,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYOODAJROGPQO-ACZMJKKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172840 | |

| Record name | Acetyltrialanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19245-85-3 | |

| Record name | N-Acetyl-L-alanyl-L-alanyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19245-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyltrialanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019245853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyltrialanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-N-L-alanyl-N-L-alanyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acetyltrialanine: An Inquiry into a Molecule of Limited Scientific Scrutiny

For the attention of researchers, scientists, and drug development professionals.

This technical guide addresses the current state of scientific knowledge regarding Acetyltrialanine, also known by its systematic name N-Acetyl-L-alanyl-L-alanyl-L-alanine. Despite its availability from various chemical suppliers as a synthetic peptide for research purposes, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of in-depth studies on its biological functions, mechanism of action, and potential therapeutic applications. This document serves to summarize the available information and highlight the significant gaps in our understanding of this molecule.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical supplier databases and general chemistry resources.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₉N₃O₅ | PubChem |

| Molecular Weight | 273.29 g/mol | Biosynth |

| CAS Number | 19245-85-3 | CAS Common Chemistry |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoic acid | CAS Common Chemistry |

| Canonical SMILES | CC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O | PubChem |

| Appearance | White to off-white powder | Various Suppliers |

| Solubility | Information not widely available | - |

| Storage Temperature | -20°C to -80°C recommended | Various Suppliers |

Reported Biological and Research Applications

Information regarding the biological activity of this compound is sparse and largely confined to its use as a tool in biochemical assays rather than as a bioactive molecule of intrinsic interest. The primary reported applications are:

-

Substrate for Proteolytic Enzymes: The most consistent finding in the limited scientific literature is the use of this compound and its methyl ester derivative as a substrate for proteases, particularly elastase.[1][2][3] For example, N-acetyl-L-alanyl-L-alanyl-L-alanine methyl ester has been used to measure elastase activity in human leukocyte lysosomal granules.[3] However, these studies focus on the enzyme's activity and do not provide a detailed analysis of this compound's specific properties or metabolic fate.

-

Component in Prodrug Design: In one study, Ac-Ala-Ala-Ala-OH was coupled to the aminoglycoside of doxorubicin (B1662922) to create a prodrug. This modification was designed to abolish the cytotoxic activity of doxorubicin until cleaved by a specific protease.[4] This application highlights its use as a cleavable peptide linker rather than a molecule with inherent biological effects.

-

Tool in Enzyme Characterization: this compound has been mentioned as a substrate for Nα-acetyl alanine (B10760859) aminopeptidase, facilitating the study of this enzyme's activity and properties.

Unsubstantiated Claims from Commercial Suppliers

It is crucial for the scientific community to be aware that some commercial suppliers make claims about the biological role of this compound that are not currently supported by peer-reviewed scientific literature. For instance, one supplier describes Ac-Ala-Ala-Ala-OH as a calcium-binding protein involved in the activation of zymogens in bacteria such as Salmonella typhimurium. While intriguing, extensive searches of scientific databases have not yielded any primary research articles to validate this assertion. Researchers should therefore approach such claims with caution and seek independent verification.

Lack of Data on Mechanism of Action and Signaling Pathways

A thorough search of scientific literature revealed no studies detailing a specific mechanism of action for this compound in a biological system. Consequently, there is no information available on any signaling pathways that may be modulated by this tripeptide. The absence of such fundamental research significantly limits any potential consideration of this compound for drug development or as a biological modulator.

Experimental Protocols

Due to the limited number of studies investigating the intrinsic properties of this compound, there are no established, detailed experimental protocols for its use beyond its application as a protease substrate. Protocols for its use in elastase assays are generally standard and can be found in the cited literature.

Conclusion and Future Directions

For the research community, this presents both a challenge and an opportunity. The current void in knowledge means that the fundamental biological properties of this compound are yet to be discovered. Future research could focus on:

-

Systematic Screening for Biological Activity: Evaluating this compound in a broad range of biological assays to identify any potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.

-

Investigation of Unsubstantiated Claims: Independently testing the hypothesis that this compound can bind calcium and modulate zymogen activation.

-

Metabolic Stability and Pharmacokinetic Studies: Determining the stability of this compound in biological fluids and its pharmacokinetic profile to assess its potential as a therapeutic agent.

Until such foundational research is conducted and published, this compound will remain a molecule of unknown biological significance.

Visualizations

Due to the lack of established signaling pathways or complex experimental workflows specifically involving this compound, no diagrams can be generated at this time. Should future research elucidate such relationships, they can be visualized accordingly.

References

An In-depth Technical Guide on the Structure and Properties of Acetyltrialanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyltrialanine, a tripeptide derivative of alanine (B10760859), holds interest within the fields of biochemistry and pharmaceutical sciences due to its potential role as a building block in novel peptide-based therapeutics and biomaterials. Understanding its fundamental structure and physicochemical properties is paramount for its application in drug design, formulation development, and biochemical studies. This technical guide provides a comprehensive overview of the core structural features of this compound, detailed experimental protocols for the determination of its key physicochemical properties, and a discussion of its potential biological significance. While specific experimental data for this compound is limited in publicly available literature, this guide furnishes detailed, generalized methodologies and predicted values to support further research and development.

Chemical Structure and Identification

This compound is a tripeptide composed of three L-alanine residues, with the N-terminus acetylated. This modification removes the primary amine's charge at physiological pH, altering the molecule's overall physicochemical characteristics compared to the unmodified tripeptide.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-[((2S)-2-{[(2S)-2-(acetylamino)propanoyl]amino}propanoyl)amino]propanoic acid[1] |

| Chemical Formula | C₁₁H₁₉N₃O₅ |

| Molecular Weight | 289.29 g/mol |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C |

| InChI Key | DRYOODAJROGPQO-ACZMJKKPSA-N |

| CAS Number | 19245-85-3[1] |

| Stereochemistry | All three alanine residues are in the L-configuration, designated as (S) in the IUPAC name. |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound (Predicted and General)

| Property | Predicted/Expected Value | Significance in Drug Development |

| Melting Point (°C) | Not available (solid at room temperature) | Purity assessment and solid-state stability. |

| Boiling Point (°C) | Decomposes before boiling | Not applicable for this non-volatile compound. |

| Aqueous Solubility | Predicted to be sparingly soluble to soluble | Affects formulation, bioavailability, and administration routes. |

| pKa (acidic) | ~3-4 (C-terminal carboxylic acid) | Influences charge state and solubility at different pH values. |

| pKa (basic) | N/A (N-terminus is acetylated) | The lack of a basic pKa distinguishes it from unmodified peptides. |

| logP (Octanol-Water Partition Coefficient) | Predicted to be low (hydrophilic) | Indicates the compound's lipophilicity and ability to cross cell membranes. |

Detailed Experimental Protocols

The following sections provide detailed, standardized methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on established principles for peptide characterization.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. The capillary melting point method is a widely used and accessible technique.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. The tube is tapped gently to ensure dense packing.

-

Apparatus Setup: The capillary tube is placed in the heating block of a digital melting point apparatus.

-

Heating: The sample is heated at a rate of 10-15°C per minute initially. Within 20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug formulation and bioavailability. The shake-flask method is a standard approach to determine equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and the concentration of dissolved this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

Determination of pKa

The acid dissociation constant (pKa) of the C-terminal carboxylic acid can be determined by potentiometric titration.

Methodology:

-

Sample Preparation: A known concentration of this compound (e.g., 10 mM) is dissolved in deionized water.

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a magnetic stirrer are immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

-

Titration: The titrant is added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and a reliable method for its determination.

Methodology:

-

Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in the aqueous phase. This solution is then mixed with an equal volume of the n-octanol phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases and then left to stand for complete phase separation.

-

Quantification: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., HPLC-UV/MS).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Biological Context and Signaling Pathways

While specific biological activities and signaling pathway involvement for this compound are not well-documented, peptides containing oligoalanine sequences have been investigated for their ability to form helical structures and act as cell-penetrating peptides. The N-acetylation can enhance the metabolic stability of peptides by protecting them from aminopeptidase (B13392206) degradation.

As a representative illustration of a complex biological signaling network relevant to cellular metabolism and homeostasis, the Autophagy Signaling Pathway is presented below. Autophagy is a fundamental catabolic process involving the degradation of cellular components via the lysosome, and it is intricately regulated by various signaling cascades.

Conclusion

This compound presents a simple yet intriguing molecular scaffold for further investigation in the realms of medicinal chemistry and material science. This guide has provided a detailed overview of its structure and a comprehensive set of experimental protocols for the characterization of its fundamental physicochemical properties. While specific experimental data for this compound remains to be broadly published, the methodologies and predictive context provided herein offer a solid foundation for researchers to undertake its synthesis, characterization, and evaluation for various applications. Future studies elucidating its biological activities and potential interactions with cellular pathways will be crucial in unlocking its full therapeutic and technological potential.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of N-acetyl-L-alanyl-L-alanyl-L-alanine

This technical guide provides a comprehensive overview of the chemical synthesis of the tripeptide N-acetyl-L-alanyl-L-alanyl-L-alanine (Ac-Ala-Ala-Ala-OH). This peptide is a valuable tool in biochemical research and drug development, serving as a building block for larger peptides and as a model for studying protein interactions and stability.[1][2] This document details both solid-phase and solution-phase synthetic approaches, providing structured data and detailed experimental protocols.

Synthetic Strategies and Methodologies

The synthesis of N-acetyl-L-alanyl-L-alanyl-L-alanine can be achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis.

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method due to its efficiency, ease of purification, and potential for automation.[3] The peptide is assembled on an insoluble polymer resin, with amino acids added sequentially. Excess reagents and byproducts are removed by simple filtration and washing.[3] The most common strategy employed is the Fmoc/tBu approach.[4]

Solution-Phase Synthesis is a more traditional method where all reactions are carried out in a homogeneous solution. While it can be more labor-intensive and require more complex purification steps like column chromatography after each step, it is highly scalable and avoids issues related to resin swelling and steric hindrance that can occur in SPPS.[5]

Protecting Groups

To ensure the correct peptide sequence, the reactive functional groups of the amino acids (the α-amino group and the carboxylic acid group) must be temporarily blocked or "protected" during the coupling reactions.

-

α-Amino Protecting Groups : The most common protecting groups for the α-amino group are the Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the tert-Butoxycarbonyl (Boc) group, which is acid-labile.[6]

-

Carboxyl Protecting Groups : For solution-phase synthesis, the C-terminal carboxylic acid is often protected as a methyl or benzyl (B1604629) ester.[7] In SPPS, the C-terminal amino acid is anchored to the solid support, which serves as the carboxyl protecting group.[3]

Coupling Reagents

Coupling reagents are used to activate the carboxylic acid group of the incoming amino acid to facilitate the formation of the amide (peptide) bond. Common coupling reagents include:

-

Carbodiimides such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI).

-

Aminium/Uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[8] These are often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce racemization.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of N-acetyl-L-alanyl-L-alanyl-L-alanine via both solid-phase and a proposed solution-phase method.

Table 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

| Parameter | Value/Reagent | Purpose |

| Resin | Rink Amide MBHA resin | Solid support for peptide assembly.[9] |

| Amino Acids | Fmoc-L-Ala-OH | Building blocks for the peptide chain.[9] |

| Coupling Reagent | HBTU/HOBt | Activation of carboxylic acid for amide bond formation.[9] |

| Base | DIPEA | To maintain basic conditions for coupling.[9] |

| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Removal of the Fmoc protecting group.[9] |

| N-terminal Acetylation | Acetic anhydride (B1165640)/DIPEA in DMF | Capping the N-terminus with an acetyl group. |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% Water | Cleavage of the peptide from the resin and removal of side-chain protecting groups.[9] |

| Purification | Preparative RP-HPLC | To obtain the final high-purity peptide.[9] |

| Expected Yield | >70% (crude) | --- |

| Purity (post-HPLC) | >95% | --- |

Table 2: Solution-Phase Synthesis (Boc Strategy)

| Parameter | Value/Reagent | Purpose |

| N-terminal Protection | Boc-L-Ala-OH | Starting protected amino acid.[1] |

| C-terminal Protection | L-Alanine benzyl ester p-tosylate | Starting C-terminally protected amino acid.[1] |

| Coupling Reagent | DCC/HONSu | Activation of carboxylic acid for amide bond formation.[1] |

| Base | Triethylamine (B128534) (NEt 3 ) | To neutralize salts and maintain basic conditions.[1] |

| Boc Deprotection | 4 M HCl in Dioxane | Removal of the Boc protecting group.[1] |

| Final Deprotection | H 2 /Pd-C | Removal of the C-terminal benzyl ester.[1] |

| N-terminal Acetylation | Acetic anhydride | Capping the N-terminus with an acetyl group. |

| Purification | Column Chromatography/Recrystallization | To purify intermediate and final products.[7] |

| Expected Yield | Variable per step | --- |

| Purity (post-purification) | >98% | --- |

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of N-acetyl-L-alanyl-L-alanyl-L-alanine

This protocol is based on the widely used Fmoc/tBu strategy.

1. Resin Preparation:

-

Swell Rink Amide MBHA resin in Dichloromethane (DCM) for 30 minutes, followed by washing with N,N-Dimethylformamide (DMF).[9]

2. First Amino Acid Coupling (Fmoc-L-Ala-OH):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to remove the Fmoc group from the resin's linker.[9] Wash the resin thoroughly with DMF.

-

Coupling: In a separate vessel, pre-activate Fmoc-L-Ala-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5-10 minutes. Add this solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

3. Chain Elongation (Second and Third Alanine (B10760859) Residues):

-

Repeat the Fmoc deprotection and coupling steps as described above for the next two L-alanine residues.

4. N-terminal Acetylation:

-

After the final Fmoc deprotection, wash the resin with DMF.

-

Add a solution of 10% acetic anhydride and 5% DIPEA in DMF to the resin and agitate for 30 minutes. Wash the resin with DMF and DCM.

5. Cleavage and Precipitation:

-

Dry the resin under vacuum.

-

Add a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water to the resin and agitate for 2 hours.[9]

-

Filter the mixture to collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[9] Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

6. Purification:

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile.

-

Purify the peptide using preparative reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[9]

-

Lyophilize the pure fractions to obtain the final product as a white powder.

Protocol for Solution-Phase Synthesis of N-acetyl-L-alanyl-L-alanyl-L-alanine

This protocol is adapted from a synthetic scheme for Boc-Ala-Ala-Ala-OH.[1]

1. Synthesis of Boc-L-Ala-L-Ala-OBzl:

-

Activate Boc-L-Ala-OH (1 eq.) with DCC (1.2 eq.) and HONSu (1.1 eq.) in a suitable solvent like THF or dioxane.

-

In a separate flask, neutralize L-Alanine benzyl ester p-tosylate (1.1 eq.) with triethylamine (1.1 eq.) in DMF.

-

Add the activated Boc-L-Ala-ONSu solution to the neutralized alanine benzyl ester and stir overnight at room temperature.

-

Work up the reaction by filtering off the dicyclohexylurea (DCU) byproduct, and purify the resulting dipeptide by extraction and column chromatography.

2. Synthesis of H-L-Ala-L-Ala-OBzl:

-

Dissolve the purified Boc-L-Ala-L-Ala-OBzl in 4 M HCl in dioxane and stir for 1-2 hours to remove the Boc group.[1]

-

Evaporate the solvent to obtain the hydrochloride salt of the dipeptide.

3. Synthesis of Boc-L-Ala-L-Ala-L-Ala-OBzl:

-

Couple Boc-L-Ala-OH to H-L-Ala-L-Ala-OBzl using the same coupling procedure as in step 1.

4. Synthesis of H-L-Ala-L-Ala-L-Ala-OH:

-

Remove the Boc group as described in step 2.

-

Remove the benzyl ester by catalytic hydrogenation using H₂ gas and a Palladium on carbon (Pd-C) catalyst in a solvent like methanol (B129727) or ethanol.[1] Filter off the catalyst and evaporate the solvent.

5. Synthesis of N-acetyl-L-alanyl-L-alanyl-L-alanine:

-

Dissolve the free tripeptide in a suitable solvent and add acetic anhydride (1.2 eq.) and a base like triethylamine to acetylate the N-terminus.

-

Purify the final product by recrystallization or column chromatography.

Visualizations

Synthesis Workflow

Caption: General workflow for the Solid-Phase Peptide Synthesis of N-acetyl-L-alanyl-L-alanyl-L-alanine.

Proposed Biological Activity Pathway

While no specific signaling pathways for N-acetyl-L-alanyl-L-alanyl-L-alanine have been documented, its monomer, N-acetyl-L-alanine, has been shown to modulate immune responses. For instance, it can decrease IFN-γ production in Natural Killer (NK) cells responding to Mycobacterium tuberculosis.[10] The following diagram illustrates a hypothetical pathway based on this finding.

Caption: Hypothetical pathway of N-acetyl-L-alanine modulating NK cell response to M. tuberculosis.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. benchchem.com [benchchem.com]

- 10. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Acetyltrialanine

Introduction

This technical guide provides a comprehensive overview of Acetyltrialanine, identified by the CAS number 19245-85-3. While in-depth experimental data for this specific N-acetylated tripeptide is limited in publicly available literature, this document compiles the available information and extrapolates from the well-characterized properties and reactions of its constituent monomer, N-Acetyl-L-alanine, and related acetylated peptides. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of its chemical nature, synthesis, and potential biological relevance.

Chemical Identification and Properties

N-Acetyl-L-alanyl-L-alanyl-L-alanine is a peptide derivative where the N-terminus of a tri-alanine peptide is acetylated.[1] This modification can significantly influence the peptide's physicochemical properties and biological stability.

Physicochemical Properties

Quantitative experimental data for this compound is scarce. The table below summarizes the available and predicted properties for the parent compound, N-Acetyl-L-alanine, to provide an estimated baseline.

| Property | Value (N-Acetyl-L-alanine) | Reference |

| CAS Number | 97-69-8 | [2] |

| Molecular Formula | C5H9NO3 | [2][3] |

| Molecular Weight | 131.13 g/mol | |

| Melting Point | 125 °C | |

| Solubility | Soluble in water. In DMSO: 26 mg/mL (198.27 mM) | |

| Appearance | White crystalline solid | |

| pKa (Strongest Acidic) | 3.89 |

Quantitative Data for N-Acetyl-L-alanyl-L-alanyl-L-alanine

| Property | Value | Reference |

| PubChem CID | 5483957 | |

| Molecular Formula | C11H19N3O5 | |

| Molecular Weight | 273.28 g/mol | |

| Predicted LogP | -2.2 |

Synthesis of this compound

A definitive, published experimental protocol for the synthesis of this compound was not found. However, its synthesis can be reasonably achieved through standard solid-phase or solution-phase peptide synthesis methodologies. The general workflow involves the sequential coupling of alanine (B10760859) residues, followed by N-terminal acetylation.

Experimental Protocol: A General Approach to Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a plausible method for synthesizing N-Acetyl-L-alanyl-L-alanyl-L-alanine using the Fmoc/tBu strategy.

Materials:

-

Fmoc-L-Ala-OH

-

Rink Amide resin (or similar)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

Acetic anhydride (B1165640)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H2O/TIPS 95:2.5:2.5)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Wash the resin with DMF.

-

Activate Fmoc-L-Ala-OH with DIC and Oxyma in DMF.

-

Add the activated amino acid to the resin and allow it to react.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation (Repeat for the next two alanine residues):

-

Remove the Fmoc group with 20% piperidine in DMF.

-

Wash the resin.

-

Couple the next Fmoc-L-Ala-OH as described in step 2.

-

-

N-Terminal Acetylation:

-

After the final Fmoc deprotection, wash the resin thoroughly.

-

Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like TEA or DIPEA in DMF.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Treat the dried resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Logical Workflow for this compound Synthesis

Caption: Solid-phase synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively studied. However, the biological context can be inferred from the known roles of N-acetylated amino acids and peptides.

General Biological Relevance of N-Terminal Acetylation

N-terminal acetylation is a common post-translational modification in eukaryotes that can:

-

Increase Protein Stability: By blocking N-terminal degradation pathways, acetylation can enhance the half-life of peptides and proteins.

-

Modulate Protein-Protein Interactions: The acetyl group can alter the charge and hydrophobicity of the N-terminus, influencing how a peptide interacts with other proteins.

-

Influence Subcellular Localization: N-terminal acetylation can act as a signal for protein targeting within the cell.

N-Acetyl-L-alanine itself is an endogenous metabolite found in humans. It is produced through the action of N-acetyltransferases or the breakdown of acetylated proteins. Recent research has suggested a potential link between elevated levels of N-Acetyl-L-Alanine and Guillain-Barre syndrome, where it may mediate the effects of immune cells. Furthermore, L-alanine has been shown to protect pancreatic beta-cells from cytokine-induced apoptosis, suggesting a role in cellular stress responses.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been elucidated for this compound, peptides can act as signaling molecules. Given the role of L-alanine in cellular metabolism and stress responses, it is plausible that this compound could interact with pathways related to:

-

Metabolic Regulation: Amino acid sensing pathways.

-

Cell Survival: Modulating apoptosis in response to cellular stress.

-

Immune Response: Acting as a signaling molecule in immune cell communication.

Hypothesized Signaling Cascade

The following diagram illustrates a hypothetical signaling pathway where an acetylated peptide could influence cellular processes.

References

A Technical Guide to N-Acetyl-L-alanyl-L-alanyl-L-alanine (Acetyltrialanine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetyl-L-alanyl-L-alanyl-L-alanine, a tripeptide of alanine (B10760859) with an acetylated N-terminus. This modification is significant in peptide and protein research as N-terminal acetylation can influence stability, biological activity, and molecular interactions. This document covers its physicochemical properties, synthesis, purification, and potential applications, offering detailed protocols and conceptual diagrams to support advanced research and development.

Core Physicochemical Properties

N-Acetyl-L-alanyl-L-alanyl-L-alanine is a modified tripeptide. The addition of an acetyl group to the N-terminus neutralizes the positive charge of the terminal amine, which can significantly alter the peptide's properties compared to its unmodified counterpart.

| Property | Data | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoic acid | |

| Molecular Formula | C11H19N3O5 | |

| Molecular Weight | 273.29 g/mol | |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C | |

| Physical Form | Solid | [1] |

| Purity | >99% (Typically) | [1] |

| Storage Temperature | 2°C - 8°C | [2] |

Synthesis and Purification Protocols

The synthesis of N-acetylated peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of N-Acetyl-L-alanyl-L-alanyl-L-alanine on a pre-loaded Fmoc-Ala-Wang resin.

Materials:

-

Fmoc-Ala-Wang Resin

-

Fmoc-L-Alanine

-

Deprotection Solution: 20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine) in DMF

-

Acetylation Solution: 10% Acetic Anhydride (B1165640) in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM), Methanol

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Peptide synthesis vessel, shaker, filtration apparatus

Methodology:

-

Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) and shake for 5 minutes. Drain.

-

Repeat the deprotection step for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

-

-

Amino Acid Coupling (Alanine x2):

-

In a separate vial, dissolve Fmoc-L-Alanine (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

Monitor coupling completion using a Kaiser test. If the test is positive (beads turn blue), repeat the coupling step.

-

Once the test is negative, wash the resin with DMF (3x) and DCM (3x).

-

Repeat steps 2 and 3 for the second alanine residue.

-

-

N-Terminal Acetylation:

-

After the final Fmoc deprotection of the N-terminal alanine, wash the resin with DMF (3x).

-

Prepare and add the acetylation solution (10% acetic anhydride in DMF) to the peptide-resin.

-

Agitate the mixture for 1 hour at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Cleavage and Resin Removal:

-

Dry the peptide-resin under vacuum.

-

Add the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

-

Experimental Protocol: RP-HPLC Purification

The standard method for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.

Materials:

-

Crude this compound peptide

-

Mobile Phase A: 0.1% TFA in HPLC-grade Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

RP-HPLC system with a C18 column (preparative or semi-preparative)

-

UV Detector (210-220 nm)

-

Fraction collector

-

Lyophilizer

Methodology:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of Mobile Phase B can be added. Centrifuge the sample to remove any insoluble material.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 minutes or until the baseline is stable.

-

Injection and Elution:

-

Inject the prepared sample onto the column.

-

Run a linear gradient to elute the peptide. A typical starting gradient is from 5% to 65% Mobile Phase B over 60 minutes. This gradient should be optimized based on the peptide's hydrophobicity.

-

Monitor the elution profile at a wavelength of 210-220 nm, where the peptide bond absorbs UV light.

-

-

Fraction Collection: Collect fractions corresponding to the major peak, which should represent the target peptide. It is advisable to collect separate fractions for the peak front, apex, and tail to isolate the purest material.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the fractions that meet the desired purity level (e.g., >98%) and freeze-dry them using a lyophilizer to obtain the final product as a white, fluffy powder.

Research Applications and Significance

N-terminal acetylation is one of the most common protein modifications in eukaryotes and plays a crucial role in regulating protein function. The use of N-acetylated peptides like this compound is vital for several areas of research.

-

Enhanced Proteolytic Stability: The acetyl cap protects peptides from degradation by exopeptidases, which often target the free N-terminus. This increased stability is highly desirable for developing peptide-based therapeutics with longer in vivo half-lives.

-

Mimicking Native Protein Structures: A significant portion of intracellular proteins are N-terminally acetylated. Using acetylated peptides in binding assays or structural studies provides a more accurate representation of the native protein's N-terminus.

-

Modulation of Molecular Interactions: The neutral acetylated N-terminus can alter electrostatic interactions. For example, the acetylation of the insulin (B600854) receptor substrate 1 (IRS1) impairs insulin signaling by weakening its interaction with the insulin receptor.

-

Drug Delivery Vehicles: Acetylated peptides can self-assemble into nanostructures, and their enhanced stability makes them promising candidates for targeted drug delivery systems.

Hypothetical Signaling Pathway Involvement

To illustrate the functional importance of N-terminal acetylation, this section describes a hypothetical signaling pathway where this modification plays a key regulatory role. Let us consider a pathway where a protein, "Substrate P," is marked for degradation via ubiquitination.

In this model, the enzyme "Deacetylase X" removes an acetyl group from Substrate P, exposing its N-terminus. This de-acetylated form is then recognized by a specific E3 ubiquitin ligase, which tags it for proteasomal degradation. An N-acetylated peptide like this compound could potentially act as a competitive inhibitor of Deacetylase X, thereby preventing the degradation of Substrate P and stabilizing its levels in the cell.

References

A Technical Guide to the Solubility of Acetyltrialanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyltrialanine is a tripeptide derivative of alanine (B10760859), featuring an acetylated N-terminus. This modification can significantly influence its physicochemical properties, including solubility, which is a critical parameter in various research and development applications, from biochemical assays to pharmaceutical formulation. Understanding the solubility of this compound in different solvent systems is essential for its effective handling, characterization, and application.

Solubility Data (N-Acetyl-L-alanine as a Surrogate)

Due to the absence of specific solubility data for this compound, the following table summarizes the available quantitative and qualitative solubility information for N-acetyl-L-alanine. This data can serve as a preliminary guide, though experimental verification for this compound is strongly recommended.

| Solvent | Solubility of N-Acetyl-L-alanine | Reference |

| Water | 26 mg/mL | [1][2] |

| Dimethyl Sulfoxide (DMSO) | 26 mg/mL (Slightly soluble) | [1][2][3] |

| Ethanol | 26 mg/mL |

Table 1: Solubility of N-Acetyl-L-alanine in Various Solvents.

Note: The qualitative term "Slightly soluble" for DMSO suggests that while a quantitative value of 26 mg/mL is reported, achieving this concentration may require specific conditions (e.g., heating, fresh DMSO). The predicted water solubility for N-Acetyl-L-alanine is 43.6 g/L.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of peptides like this compound.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of the peptide (e.g., this compound) to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours of continuous shaking or stirring.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the sample at a high speed.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid analytical errors, it is crucial not to disturb the solid pellet. The withdrawn sample is then diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved peptide in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the peptide in the tested solvent at the specified temperature.

General Protocol for Peptide Solubilization

For practical purposes, a systematic approach to dissolving a new peptide is recommended. This protocol helps in identifying a suitable solvent system for experimental use.

Methodology:

-

Initial Solvent Selection: Begin with the most common and least harsh solvents. For a polar peptide like this compound (composed of alanine residues), sterile, deionized water is the first choice.

-

Small-Scale Test: Before dissolving the entire sample, test the solubility of a small aliquot to avoid wasting the compound in an inappropriate solvent.

-

Aiding Dissolution: If the peptide does not readily dissolve, several techniques can be employed:

-

Vortexing: Vigorous mixing can help to break up small aggregates.

-

Sonication: Brief periods of sonication in a water bath can aid in the dissolution of more resistant particles.

-

Gentle Heating: Warming the sample to 30-40°C can increase solubility. However, this should be done with caution to prevent thermal degradation.

-

-

pH Adjustment (for aqueous solutions): The solubility of a peptide is often at its minimum at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can significantly increase solubility.

-

For acidic peptides (net negative charge), adding a small amount of a dilute base (e.g., 0.1 M ammonium (B1175870) bicarbonate) can improve solubility.

-

For basic peptides (net positive charge), adding a small amount of a dilute acid (e.g., 0.1 M acetic acid) can be effective.

-

-

Organic Co-solvents: If the peptide remains insoluble in aqueous solutions, the use of organic co-solvents may be necessary.

-

Start by dissolving the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Once dissolved, slowly add the aqueous buffer to the desired final concentration, while monitoring for any signs of precipitation.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of a peptide.

Workflow for the Shake-Flask Solubility Assay.

References

The Enigmatic Bioactivity of Acetyltrialanine: A Technical Overview for Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Acetyltrialanine, a tripeptide composed of three alanine (B10760859) residues with an N-terminal acetyl group, represents a molecule of nascent interest within the landscape of peptide-based therapeutics. While specific, in-depth research on the bioactivity of this compound is currently limited, this technical guide aims to provide a comprehensive overview of its potential biological activities by extrapolating from the known functions of N-acetylated peptides and related small peptide molecules. This document summarizes the potential cellular effects, hypothesizes involvement in signaling pathways, and outlines detailed experimental protocols to facilitate future research in this area. All quantitative data from related studies are presented in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams.

Introduction to N-Acetylated Peptides

N-terminal acetylation is a common post-translational modification in eukaryotes, profoundly influencing the physicochemical properties and biological functions of peptides and proteins. The addition of an acetyl group to the N-terminus neutralizes the positive charge of the terminal amino group, which can have significant consequences for protein stability, protein-protein interactions, and subcellular localization. In the context of small peptides like this compound, this modification is anticipated to enhance proteolytic stability, a critical attribute for therapeutic peptides.

Potential Biological Activities of this compound

Direct evidence for the biological activity of this compound is scarce in publicly available literature. However, based on the activities of other acetylated peptides and alanine-rich sequences, several potential areas of investigation can be proposed.

Enhanced Proteolytic Stability

N-terminal acetylation is a well-established strategy to increase the resistance of peptides to degradation by exopeptidases. This modification is recommended for synthetic peptides intended to mimic the structure of a native protein sequence and can significantly extend their plasma half-life.[1]

Modulation of Cellular Signaling

While no specific signaling pathways have been definitively associated with this compound, peptides can act as signaling molecules that interact with cell surface receptors. For instance, peptides derived from protein digestion can stimulate cholecystokinin (B1591339) (CCK) secretion via G-protein coupled receptors like CaSR and GPR93, leading to an increase in intracellular calcium.

Anti-Inflammatory and Collagen-Stimulating Effects

Some acetylated tripeptides are known to exhibit anti-inflammatory properties and can stimulate the production of collagen, a key protein for skin elasticity and wound healing.[2][3] This makes them valuable ingredients in dermatological and cosmetic applications.

Quantitative Data on Related N-Acetylated Peptides

To provide a quantitative context for the potential bioactivity of this compound, the following table summarizes data from studies on other N-acetylated peptides. It is crucial to note that these values are not directly transferable to this compound but serve as a reference for potential efficacy.

| Compound | Biological Activity | Assay System | Quantitative Measurement | Reference |

| N-Acetyl-L-alanine | Decreased IFN-γ production | Human Natural Killer (NK) cells | 3 µM concentration | [4] |

| N-Acetyl-L-alanine | Decreased ATP production and glycolytic flux | Human Natural Killer (NK) cells | 3 µM concentration | [4] |

| Azalamellarins (analogues) | Cytotoxicity against cancer cell lines | HuCCA-1, A-549, HepG2, MOLT-3 | Micromolar IC50 values |

Experimental Protocols for Investigating this compound

To elucidate the specific biological activities of this compound, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers.

Proteolytic Stability Assay

Objective: To determine the stability of this compound in the presence of proteases compared to its non-acetylated counterpart, trialanine.

Methodology:

-

Prepare solutions of this compound and trialanine at a concentration of 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

-

Incubate the peptide solutions with human plasma or a specific protease (e.g., trypsin, chymotrypsin) at a 1:100 enzyme-to-substrate ratio at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

-

Quench the enzymatic reaction by adding a protease inhibitor cocktail or by acidifying the sample with trifluoroacetic acid (TFA).

-

Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining peptide.

-

Calculate the half-life of each peptide in the presence of the protease.

Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of this compound on various cell lines.

Methodology:

-

Culture selected cell lines (e.g., human dermal fibroblasts, keratinocytes, or specific cancer cell lines) in appropriate media.

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., ranging from 1 µM to 1 mM) for 24, 48, and 72 hours.

-

Assess cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value if significant cytotoxicity is observed.

Collagen Production Assay

Objective: To determine if this compound can stimulate collagen synthesis in human dermal fibroblasts.

Methodology:

-

Culture human dermal fibroblasts in complete DMEM.

-

Seed the cells in 6-well plates and grow to 80-90% confluency.

-

Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a positive control (e.g., TGF-β1).

-

Incubate the cells for 48 hours.

-

Collect the cell culture supernatant.

-

Quantify the amount of secreted procollagen (B1174764) type I using a commercially available ELISA kit.

-

Normalize the results to the total protein content of the cell lysate.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows relevant to the study of this compound.

Conclusion and Future Directions

This compound remains a largely unexplored molecule with potential biological activities inferred from the broader class of N-acetylated peptides. Its inherent stability, conferred by the N-terminal acetyl group, makes it an attractive candidate for further investigation as a therapeutic agent. Future research should focus on a systematic evaluation of its bioactivity using the experimental approaches outlined in this guide. Elucidating its mechanism of action, including the identification of its cellular targets and modulated signaling pathways, will be paramount in unlocking its therapeutic potential. The information presented here serves as a foundational resource to stimulate and guide these future research endeavors.

References

In Silico Prediction of Acetyltrialanine Targets: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for the prediction and validation of biological targets for novel small molecules, using the synthetic tripeptide Acetyltrialanine (Ac-Ala-Ala-Ala-OH) as a representative case study for a compound with a currently uncharacterized mechanism of action. In the absence of established biological data for this compound, this document serves as a methodological blueprint, detailing the core computational and experimental strategies required to elucidate potential protein targets, map associated signaling pathways, and guide subsequent experimental validation. We present a structured approach encompassing ligand-based and structure-based virtual screening, reverse docking, and pharmacophore modeling. Furthermore, this guide provides detailed hypothetical experimental protocols for the validation of computationally predicted targets, ensuring a robust pipeline from initial prediction to experimental verification. All quantitative data that would be generated are presented in structured tables, and complex workflows and pathways are visualized using Graphviz diagrams to facilitate a clear understanding of the proposed methodologies.

Introduction to this compound and the Imperative for In Silico Target Prediction

This compound (Ac-Ala-Ala-Ala-OH) is a synthetic tripeptide whose biological activities and potential therapeutic applications remain largely unexplored.[1] As a small, acetylated peptide, it possesses chemical features that could enable interactions with a variety of protein targets, yet public databases currently lack information on its mechanism of action.[2][3] The identification of the molecular targets of such a bioactive compound is a critical and often rate-limiting step in drug discovery and development.[4]

Traditional methods for target identification can be both time-consuming and resource-intensive. In silico target prediction, or "target fishing," has emerged as a powerful, rapid, and cost-effective alternative to generate experimentally testable hypotheses regarding a compound's mechanism of action.[4][5] These computational approaches leverage the vast and growing repositories of biological and chemical data to predict interactions between small molecules and proteins.[6] This guide details a systematic in silico strategy to identify and characterize the potential biological targets of this compound, providing a foundational framework for its future investigation.

Methodologies for In Silico Target Prediction

A multi-faceted in silico approach, combining several computational methodologies, is proposed to maximize the probability of identifying high-confidence targets for this compound. The overall workflow is depicted below.

Ligand-Based Approaches

Ligand-based methods are predicated on the principle that structurally similar molecules often exhibit similar biological activities.[5] These approaches are particularly useful when the three-dimensional structure of potential protein targets is unknown.

-

Chemical Similarity Searching: This technique involves screening large chemical databases (e.g., PubChem, ChEMBL) to identify compounds that are structurally similar to this compound. The known biological targets of these identified analogs can then be inferred as potential targets for this compound.

-

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for a molecule to interact with a specific target. A pharmacophore model can be generated based on the structure of this compound and used to screen databases of known protein targets to identify those that can accommodate the key features of the tripeptide.

Structure-Based Approaches

Structure-based methods utilize the three-dimensional structures of proteins to predict potential binding interactions.

-

Reverse Docking: In contrast to traditional virtual screening where a library of compounds is docked to a single target, reverse docking involves docking a single ligand (this compound) against a large library of protein structures with known binding sites.[5] The proteins are then ranked based on the predicted binding affinity (docking score), and top-ranking proteins are considered potential targets.

Hypothetical Predicted Targets of this compound

Following the execution of the in silico workflow described above, a prioritized list of potential protein targets for this compound would be generated. For the purpose of this guide, we present a hypothetical summary of such findings in Table 1. This table illustrates how quantitative data from different prediction methods would be collated for comparative analysis.

Table 1: Hypothetical Prioritized List of Predicted this compound Targets

| Target Protein | Gene Name | Prediction Method | Docking Score (kcal/mol) | Similarity Score (Tanimoto) | Pharmacophore Fit Score |

| Thrombin | F2 | Reverse Docking | -9.8 | N/A | 0.85 |

| Mu-opioid receptor | OPRM1 | Similarity Search | -7.2 | 0.82 | 0.79 |

| Caseinolytic peptidase P | CLPP | Pharmacophore | -8.1 | 0.75 | 0.91 |

| A-type neutral amino acid transporter | SLC1A5 | Reverse Docking | -9.1 | N/A | 0.88 |

Note: The data presented in this table is purely illustrative and does not represent actual predictive results for this compound.

Potential Signaling Pathway Involvement

Based on the hypothetical predicted targets, we can infer potential signaling pathway involvement. For instance, if this compound were to target an amino acid transporter like SLC1A5, it could modulate intracellular amino acid levels, thereby influencing the mTOR signaling pathway, which is a critical regulator of cell growth and autophagy.

Experimental Protocols for Target Validation

Computational predictions must be validated through rigorous experimental testing. Below are detailed protocols for key experiments to validate the hypothetical targets of this compound.

Protocol: In Vitro Binding Assay (Surface Plasmon Resonance)

This protocol describes the use of Surface Plasmon Resonance (SPR) to quantify the binding affinity between this compound and a purified putative target protein.

-

Immobilization of Target Protein:

-

Covalently immobilize the purified recombinant target protein (e.g., Thrombin) onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the target protein (at a concentration of 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.

-

Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range from at least 10-fold below to 10-fold above the expected dissociation constant (Kd), for example, from 10 nM to 100 µM.

-

Inject the different concentrations of this compound over the sensor surface containing the immobilized target protein. Include buffer-only injections for double referencing.

-

Monitor the change in the SPR signal (response units, RU) over time.

-

-

Data Analysis:

-

Subtract the reference surface signal and the buffer-only injection signal from the active surface data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.

-

Cell Treatment:

-

Culture a relevant cell line (e.g., HEK293 cells) to approximately 80% confluency.

-

Treat the cells with either vehicle control (e.g., DMSO) or a specified concentration of this compound (e.g., 10 µM) and incubate for 1 hour at 37°C.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

-

Protein Extraction and Analysis:

-

Lyse the cells by three freeze-thaw cycles.

-

Separate the soluble protein fraction (containing thermally stable protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Conclusion

This technical guide provides a robust and integrated framework for the in silico prediction and subsequent experimental validation of biological targets for uncharacterized small molecules, using this compound as a working example. By combining ligand- and structure-based computational methods, it is possible to generate a high-confidence, prioritized list of potential protein targets. The detailed experimental protocols provided herein offer a clear path for the validation of these computational hypotheses. This systematic approach is crucial for accelerating the early stages of drug discovery and for elucidating the mechanisms of action of novel chemical entities. The application of this workflow to this compound will be instrumental in uncovering its biological function and assessing its therapeutic potential.

References

literature review on short alanine peptides

An In-depth Technical Guide to Short Alanine (B10760859) Peptides: Synthesis, Structure, and Application

Introduction

Short peptides, typically defined as those containing between 2 and 50 amino acids, are of significant interest in biochemistry, materials science, and medicine.[1][2] Among these, short alanine-rich peptides are particularly noteworthy. Alanine, the simplest chiral amino acid, has a high propensity to form α-helical structures, making alanine-based peptides excellent model systems for studying the principles of protein folding and stability.[3][4] Despite this helical tendency, they can be induced to self-assemble into β-sheet-rich structures, forming hydrogels, nanotubes, and fibrils under specific environmental conditions.[5] This tunable conformational behavior makes them valuable building blocks for developing novel biomaterials for applications ranging from drug delivery and tissue engineering to bioimaging.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structural characterization, and application of short alanine peptides. It includes detailed experimental protocols for key analytical techniques, quantitative data from seminal studies, and visualizations of core concepts to facilitate a deeper understanding of these versatile biomolecules.

Peptide Synthesis and Purification

The primary method for producing short alanine peptides is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is an efficient method for synthesizing peptides. The process involves repeated cycles of coupling and deprotection reactions. Peptides containing stretches of hydrophobic amino acids like alanine can be prone to aggregation during synthesis, which can lower reaction rates and synthetic efficiency.

Key Steps in Fmoc-Based SPPS:

-

Resin Preparation: The synthesis begins with an insoluble resin, often a Rink Amide resin, which provides the C-terminal amide group upon cleavage.

-

Deprotection: The fluorenylmethoxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). This exposes the free amine group for the next coupling reaction.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts. Typical washing steps involve solvents like DMF, methanol (B129727) (MeOH), and dichloromethane (B109758) (DCM).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin. Common activating agents include Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) in the presence of a base like N,N'-Diisopropylethylamine (DIPEA).

-

Iteration: The deprotection, washing, and coupling steps are repeated until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. A common cleavage cocktail consists of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIPS).

-

Purification and Lyophilization: The cleaved peptide is precipitated, typically in cold ethyl ether, and then purified, most commonly by reverse-phase high-performance liquid chromatography (HPLC). The final pure peptide is obtained as a powder after lyophilization (freeze-drying).

Structure and Self-Assembly

The structure and aggregation behavior of alanine-rich peptides are highly sensitive to their amino acid sequence and environment, including factors like pH, temperature, and concentration.

Conformational States: α-Helix vs. β-Sheet

While alanine has a strong intrinsic propensity for forming α-helices, this conformation can be destabilized. At low temperatures and concentrations, many alanine-rich peptides exist as soluble, helical monomers. However, an increase in temperature, concentration, or changes in pH can trigger a conformational transition from an α-helix to a β-sheet structure. This transition is often a prerequisite for aggregation and the formation of larger assemblies like fibrils. Some studies also suggest that short alanine-based peptides may form 3(10)-helices, a structure closely related to the α-helix but with a different hydrogen-bonding pattern (i→i+3 instead of i→i+4).

Aggregation and Fibril Formation

The transition to β-sheet structures facilitates intermolecular hydrogen bonding, leading to the self-assembly of peptides into ordered aggregates. These aggregates can range from oligomers to long, tape-like fibrils and nanotubes. The morphology of these aggregates is influenced by the peptide sequence; for instance, peptides with charged termini can exhibit different assembly behaviors due to electrostatic repulsion or attraction. Aromatic amino acids in a sequence can significantly enhance aggregation through π-π stacking interactions.

The kinetics of aggregation are strongly dependent on environmental conditions. For example, for the peptide (AKA₃KA)₂, increasing the temperature from 25 °C to 60 °C and raising the pH from 7.4 to 12 led to a significant acceleration in fibril assembly.

Quantitative Data on Alanine Peptide Structures

The following tables summarize quantitative data from studies on the structure and aggregation of various short alanine peptides.

Table 1: Influence of Environmental Conditions on Peptide Conformation

| Peptide Sequence | Length | Conditions | Predominant Structure | Technique(s) Used | Reference(s) |

|---|---|---|---|---|---|

| Ac-K-[A]₁₁-KGGY-NH₂ | 16 | Water (pH 7, 0.05 mM) | α-helix / β-turns | CD | |

| Ac-K-[A]₁₁-KGGY-NH₂ | 16 | Water (4 mg/mL) | β-sheet / Aggregates | FTIR | |

| (AKA₃KA)₂ (AK2) | 14 | pH 7.4 (1 mg/mL) | α-helix | CD | |

| (AKA₃KA)₂ (AK2) | 14 | pH 12 (1 mg/mL, 60 °C) | β-sheet / Fibrils | CD, DLS, TEM | |

| Lys(Ala)₆Glu (KA₆E) | 8 | Aqueous Buffer | β-sheet / Fibrils | CD, FTIR, XRD |

| Lys(Ala)₆Lys (KA₆K) | 8 | Aqueous Buffer | Disordered (No Assembly) | - | |

Table 2: Length-Dependent Folding of Alanine Homopeptides

| Peptide Sequence | Length | Helix Population (%) | Global Relaxation Time (τ₂) | Technique | Reference(s) |

|---|---|---|---|---|---|

| Ac-Ala₅-NH₂ | 5 | ~6% | ~2 ns | MD Simulation | |

| Ac-Ala₈-NH₂ | 8 | - | - | MD Simulation | |

| Ac-Ala₁₅-NH₂ | 15 | - | - | MD Simulation |

| Ac-Ala₂₁-NH₂ | 21 | ~60% | ~500 ns | MD Simulation | |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of short alanine peptides. Below are protocols for key experiments.

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol is a generalized procedure based on common practices.

-

Resin Swelling: Place the Rink Amide resin in an SPPS vessel and swell in DMF for 30 minutes.

-

Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) to activate the amino acid. Immediately add this solution to the deprotected resin and agitate for 1-2 hours.

-

Coupling Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIPS) and agitate for 2-3 hours.

-

Precipitation and Purification: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide. Wash the pellet with ether, then dissolve the crude peptide in a water/acetonitrile mixture for purification via preparative HPLC.

-

Lyophilization: Freeze the purified peptide fractions and lyophilize to obtain a dry powder.

Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of peptides in solution.

-

Sample Preparation: Prepare a stock solution of the peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.0). Determine the precise concentration using methods like amino acid analysis or UV absorbance if the peptide contains Trp or Tyr. Dilute the stock to the desired final concentration (e.g., 0.05-0.2 mM).

-

Instrument Setup: Use a quartz cuvette with a 1.0 mm path length. Set the spectrophotometer to scan from approximately 260 nm to 190 nm.

-

Data Acquisition: Record the CD spectrum at the desired temperature (e.g., 20 °C). Collect a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

Data Analysis: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE).